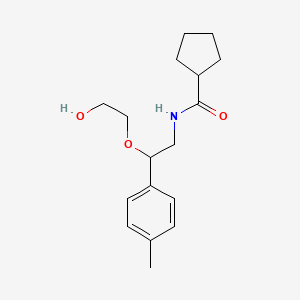

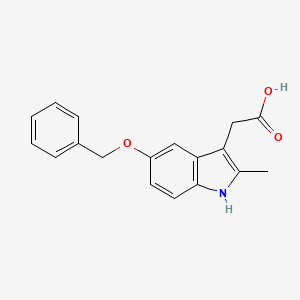

![molecular formula C11H16N2O4 B3013001 Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate CAS No. 2113469-54-6](/img/structure/B3013001.png)

Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate," is a pyrazole derivative, which is a class of organic compounds with significant pharmaceutical and chemical properties. Pyrazole derivatives are known for their diverse biological activities and have been utilized in the synthesis of various pharmacologically active agents. The papers provided discuss the synthesis, structural analysis, and some biological evaluations of related pyrazole compounds, which can offer insights into the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions or one-pot synthesis methods. For instance, a one-pot synthesis method is described for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction . Similarly, a novel pyrazole derivative was synthesized through a 3+2 annulation method, demonstrating the versatility of pyrazole synthesis . These methods highlight the potential synthetic routes that could be applied to the target compound, suggesting that a similar approach may be used for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by spectroscopic methods such as NMR, mass, UV-Vis, and X-ray diffraction . The crystal structure often reveals intermolecular interactions like hydrogen bonding and π-π stacking, which are crucial for the stability of the compound. For example, the crystal structure of a related pyrazole compound was stabilized by C-H···O hydrogen bonds and π···π stacking interactions . These findings suggest that the target compound may also exhibit similar structural features.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and catalytic reduction . These reactions allow for the introduction of different substituents and the formation of diverse pyrazole-based structures. The reactivity of the pyrazole ring in the target compound could be explored through similar reactions to obtain derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the thermal and luminescence properties of coordination polymers constructed from pyrazole-based ligands were investigated, showing that these properties can be tailored by modifying the ligand structure . The target compound's properties, such as solubility, melting point, and reactivity, would be determined by its specific functional groups and molecular geometry.

科学的研究の応用

Synthesis and Characterization

Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate is a compound that has been explored in various synthetic and characterization studies. For example, research has demonstrated the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions involving acid chloride with binucleophiles like diaminoethane, diaminopropane, and amino alcohols, leading to good yields. These compounds were characterized using NMR, IR spectroscopy, and elemental analyses, with a focus on understanding their molecular structures and reaction mechanisms (İ. Yıldırım et al., 2005).

Another study detailed the synthesis and structural characterization of biologically important pyrazole-4-carboxylic acid derivatives. The work involved cyclocondensation and basic hydrolysis processes to obtain specific compounds, which were then analyzed using various spectroscopic techniques to determine their molecular structures and electronic properties (S. Viveka et al., 2016).

Biological Activity and Applications

In addition to synthesis and characterization, some derivatives of pyrazole-4-carboxylic acid have been investigated for their potential biological activities. One study reported on the synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives were tested in combination with a first-line antitumor drug, revealing a synergistic effect in brain tumor chemotherapy (A. Kletskov et al., 2018).

Furthermore, research into dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes explored the potential of these compounds as building blocks for metal-organic frameworks. The study focused on carboxylation methods and the impact of electronic and linker length factors on product yields, highlighting the versatility of pyrazole derivatives in material science applications (N. P. Burlutskiy et al., 2021).

特性

IUPAC Name |

methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-9(14)7-13-6-8(5-12-13)10(15)16-4/h5-6H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXLXZLYINUXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)

![N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide](/img/structure/B3012919.png)

![4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3012928.png)

![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)